ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate is a complex organic compound known for its unique structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate typically involves multi-step organic reactions. One common method involves the reaction of 4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted carbamates.
Hydrolysis: Formation of the corresponding amine and ethyl carbamate.
Scientific Research Applications
Ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, the nitro group can participate in redox reactions, while the carbamate group can act as a substrate for enzymatic hydrolysis .
Comparison with Similar Compounds
Ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate can be compared with other carbamate derivatives and nitro-substituted pyridines:
Similar Compounds: Ethyl carbamate, nitropyridine derivatives, benzhydrylamino compounds.
Properties
CAS No. |
6603-65-2 |
---|---|
Molecular Formula |
C24H25N5O6 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C24H25N5O6/c1-3-34-23(30)27-19-15-18(21(29(32)33)22(26-19)28-24(31)35-4-2)25-20(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,20H,3-4H2,1-2H3,(H3,25,26,27,28,30,31) |
InChI Key |
AZQPKSREZSAHHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.